3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride

Description

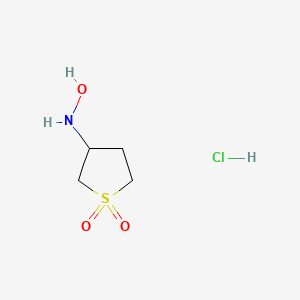

3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a sulfone derivative featuring a tetrahydrothiophene 1,1-dioxide ring substituted with a hydroxyamino (-NHOH) group at the 3-position, forming a hydrochloride salt. This compound is structurally distinct due to the presence of both sulfone and hydroxylamine functionalities, which influence its physicochemical properties and reactivity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S.ClH/c6-5-4-1-2-9(7,8)3-4;/h4-6H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAILGTWIBGQRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride involves several steps. One common method includes the reaction of tetrahydrothiophene 1,1-dioxide with hydroxylamine hydrochloride under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation . Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted tetrahydrothiophene compounds .

Scientific Research Applications

Applications in Scientific Research

3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride has several significant applications in scientific research:

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form more reactive intermediates.

- Reduction : Functions as a reducing agent in several reactions.

- Substitution Reactions : Engages in nucleophilic substitutions due to the presence of the hydroxylamine group.

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications. Studies focus on:

- Biological Interaction Studies : Investigating its reactivity with biological molecules to assess its viability as a therapeutic agent.

- Anticancer Properties : Similar compounds have shown promise in cancer therapy, and ongoing research aims to evaluate the efficacy of this compound in similar contexts.

Chemical Biology

The compound's unique reactivity profile makes it suitable for probing biological pathways and mechanisms. Potential applications include:

- Targeted Drug Design : Utilizing its functional groups to design drugs that interact with specific molecular targets.

- Bioconjugation : Its reactive properties enable it to be used in bioconjugation techniques for labeling or modifying biomolecules.

Case Study Example: Anticancer Activity

A study investigating similar compounds demonstrated that modifications of tetrahydrothiophene derivatives exhibited significant anticancer activity against various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest, suggesting that further exploration of derivatives like 3-(Hydroxyamino)tetrahydrothiophene could yield promising results .

Case Study Example: Drug Development

Research into drug development utilizing hydroxylamine derivatives has shown that these compounds can enhance the efficacy of existing drugs through improved solubility and bioavailability. This opens avenues for developing formulations that incorporate this compound as a key component .

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and molecular differences between 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride and analogous compounds:

*Inferred from structural analysis.

Physicochemical Properties

- Solubility: The hydroxyamino group in the target compound may enhance water solubility compared to the primary amine derivative (C₄H₁₀ClNO₂S). However, the ethanolamine analog (C₆H₁₄ClNO₃S) likely exhibits even greater solubility due to its hydroxyl-ethyl chain.

- Reactivity : The hydroxylamine (-NHOH) group is redox-active, distinguishing it from simpler amines. This could lead to unique degradation pathways or biological interactions.

- Lipophilicity: The methoxypropyl-substituted compound (C₈H₁₈ClNO₃S) has higher lipophilicity, favoring membrane permeability.

Biological Activity

3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with the empirical formula C4H10ClNO3S and a molecular weight of 187.65 g/mol. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the inhibition of bacterial enzyme systems, disrupting essential cellular processes.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as human colorectal adenocarcinoma cells. The biological activity appears to be linked to its ability to modulate specific signaling pathways involved in cell proliferation and survival.

Case Study: Apoptotic Effects on Cancer Cells

In a study examining the effects of this compound on cancer cell lines:

- Cell Line : Human colorectal adenocarcinoma (HCT116)

- Treatment Duration : 24 hours

- Concentration : 50 µg/mL

- Results :

- Significant increase in apoptosis markers (Caspase-3 activation).

- Reduction in cell viability by approximately 70%.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It inhibits certain enzymes critical for bacterial growth and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

- Signal Transduction Pathways : It affects pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tetrahydrothiophene 1,1-dioxide with hydroxylamine hydrochloride under controlled conditions. Characterization methods include:

- NMR Spectroscopy : Confirming the structure through chemical shifts.

- X-ray Crystallography : Providing detailed structural information.

Comparative Analysis with Similar Compounds

When compared to other compounds with similar structures, such as N,N-Dimethylhydroxylamine hydrochloride and various acylhydrazones, 3-(Hydroxyamino)tetrahydrothiophene demonstrates unique biological properties due to its specific functional groups.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-(Hydroxyamino)tetrahydrothiophene | High | Moderate |

| N,N-Dimethylhydroxylamine | Moderate | Low |

| Acylhydrazones | Variable | High |

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride, and how is purity validated?

Answer:

The synthesis typically involves oxidation of tetrahydrothiophene derivatives to sulfones, followed by hydroxylamine functionalization. For example, analogous sulfone compounds (e.g., tetrahydrothiophene 1,1-dioxide) are synthesized via oxidation with hydrogen peroxide or ozone, as seen in studies on cyclic sulfones . Post-synthesis, purity is validated using HPLC (≥98% purity thresholds) and spectroscopic methods (¹H/¹³C NMR, IR). Column chromatography (silica gel, THF/hexane systems) is often used for purification, as described in phosphazene derivative syntheses .

Advanced: How do structural modifications to the tetrahydrothiophene 1,1-dioxide scaffold influence its reactivity in nucleophilic environments?

Answer:

The electron-withdrawing sulfone group enhances electrophilicity at the 3-position, facilitating nucleophilic attacks. Computational studies (e.g., DFT calculations) predict regioselectivity for hydroxylamine or amine substitutions. Experimental validation involves kinetic assays with nucleophiles like cysteine, mimicking in vivo interactions observed in busulfan metabolite studies . Steric effects from substituents (e.g., bromoethyl groups) can hinder reactivity, as seen in analogs like 3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide .

Basic: What metabolic pathways involve 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide derivatives, and how are these studied experimentally?

Answer:

In vivo metabolism often involves oxidation and conjugation. For example, busulfan metabolites include 3-hydroxy tetrahydrothiophene-1,1-dioxide, formed via enzymatic hydroxylation . Radiolabeled isotopes (e.g., ¹⁴C) are used in rodent models to track urinary metabolites, followed by LC-MS analysis. Such studies require ethical approval and controlled dosing protocols to assess bioavailability and excretion kinetics.

Advanced: What computational strategies are used to model the interactions of this compound with biological targets?

Answer:

Molecular docking (AutoDock, Schrödinger Suite) and MD simulations predict binding affinities to enzymes like glutathione transferases. Parameters are derived from crystallographic data of sulfone-protein complexes . QSAR models correlate substituent effects (e.g., hydroxyamino vs. aminomethyl groups) with activity, leveraging datasets from analogs like 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Follow GHS guidelines for sulfone derivatives: use PPE (gloves, goggles), work in fume hoods, and avoid skin contact. Toxicity data from structurally related compounds (e.g., tetrahydrothiophene 1,1-dioxide) indicate potential irritancy . Emergency procedures include rinsing exposed areas with water and consulting SDS sheets, as outlined for similar hydrochlorides .

Advanced: How can contradictory data on the compound’s stability under varying pH conditions be resolved?

Answer:

Contradictions arise from differing experimental conditions (e.g., aqueous vs. organic solvents). Systematic stability studies using UV-Vis spectroscopy (monitoring absorbance at 280 nm) under controlled pH (2–12) and temperature (4–37°C) are recommended. Degradation products are identified via LC-MS/MS, referencing protocols for sulfonamide analogs .

Basic: What analytical techniques are optimal for characterizing this compound’s crystalline structure?

Answer:

Single-crystal X-ray diffraction is definitive, requiring high-purity crystals grown via slow evaporation (e.g., methanol/water mixtures). Powder XRD and DSC assess polymorphism, as applied in phosphazene crystallography . Solid-state NMR (¹³C CP/MAS) complements these methods for amorphous phase analysis.

Advanced: What role does the hydroxyamino group play in the compound’s pharmacological activity?

Answer:

The hydroxyamino moiety enhances hydrogen-bonding capacity, improving target engagement. In vitro assays (e.g., enzyme inhibition) compare derivatives with/without this group. For instance, sulfone derivatives with hydroxyamino groups show higher anti-inflammatory activity in murine models . SAR studies further optimize substituent positioning using combinatorial libraries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.